molecular formula C9H13NS B1455512 (3-(Ethylthio)phenyl)methanamine CAS No. 885268-81-5

(3-(Ethylthio)phenyl)methanamine

Cat. No. B1455512
CAS RN: 885268-81-5
M. Wt: 167.27 g/mol
InChI Key: BHSXLOMVDSFFHO-UHFFFAOYSA-N
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Description

“(3-(Ethylthio)phenyl)methanamine” is a synthetic compound with the molecular formula C9H13NS . It is also known as ETCA.


Molecular Structure Analysis

The molecular formula of “this compound” is C9H13NS . The molecular weight is 167.27 g/mol .

Scientific Research Applications

(3-(Ethylthio)phenyl)methanamine has been studied for its potential applications in scientific research. It has been used as a starting material for the synthesis of a variety of compounds, such as drugs, pesticides, and dyes. It has also been used as a reagent in the synthesis of heterocyclic compounds and as a catalyst in organic reactions. Additionally, this compound has been used as a substrate for the enzyme-catalyzed synthesis of a variety of compounds, such as peptides and proteins.

Mechanism of Action

The mechanism of action of (3-(Ethylthio)phenyl)methanamine is not well understood. However, it is believed to act as a proton donor, which can promote the formation of various products in organic reactions. Additionally, this compound can act as an electron-rich species, which can facilitate the formation of covalent bonds between two molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to have an inhibitory effect on the activity of certain enzymes, such as cytochrome P450, which is involved in the metabolism of drugs and other compounds. Additionally, this compound has been shown to have an inhibitory effect on the activity of certain proteins, such as cyclooxygenase-2, which is involved in inflammation.

Advantages and Limitations for Lab Experiments

(3-(Ethylthio)phenyl)methanamine has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available, and it is relatively stable in aqueous solutions. Additionally, this compound can be used as a reagent in a variety of reactions and can be used as a catalyst for certain reactions. However, this compound is not water soluble and is not very soluble in organic solvents, which can limit its use in certain reactions.

Future Directions

The potential applications of (3-(Ethylthio)phenyl)methanamine in scientific research are vast. Future research could focus on the development of new synthetic methods for the synthesis of this compound, as well as the development of new catalysts for the use of this compound in organic reactions. Additionally, further research could focus on the biochemical and physiological effects of this compound and its potential use in the development of new drugs and other compounds. Finally, further research could focus on the development of new methods for the detection and quantification of this compound in biological samples.

properties

IUPAC Name

(3-ethylsulfanylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS/c1-2-11-9-5-3-4-8(6-9)7-10/h3-6H,2,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHSXLOMVDSFFHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50716962
Record name 1-[3-(Ethylsulfanyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885268-81-5
Record name 1-[3-(Ethylsulfanyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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